N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
Overview
Description
N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea is a chemical compound characterized by its bromophenyl and chloropyridyl groups, which are linked by a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea typically involves the reaction of 4-bromophenyl isocyanate with 6-chloro-4-(trifluoromethyl)pyridine-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: The pyridyl group can be reduced to form a pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the bromo and chloro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromophenol derivatives.
Reduction: Pyridine derivatives.
Substitution: Substituted phenyl and pyridyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromophenyl and chloropyridyl groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea is studied for its potential antimicrobial and antiproliferative properties. It has shown promise in inhibiting the growth of certain bacteria and cancer cells.
Medicine: The compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to enzymes or receptors, while the chloropyridyl group can interact with nucleic acids or other biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-bromophenyl)acetamide: Similar in structure but lacks the pyridyl group.
N-(4-chlorophenyl)-N'-[6-bromo-4-(trifluoromethyl)-2-pyridyl]urea: Similar but with a different halogen placement.
N-(4-bromophenyl)-N'-[6-chloro-2-pyridyl]urea: Similar but without the trifluoromethyl group.
Uniqueness: N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea is unique due to the combination of bromophenyl, chloropyridyl, and trifluoromethyl groups, which provide distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF3N3O/c14-8-1-3-9(4-2-8)19-12(22)21-11-6-7(13(16,17)18)5-10(15)20-11/h1-6H,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYZFSHBFNKQJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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